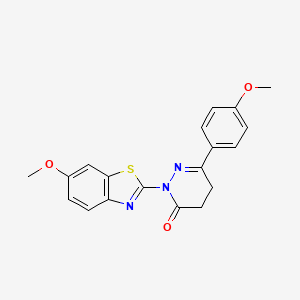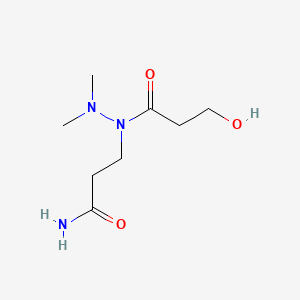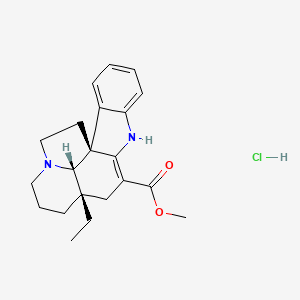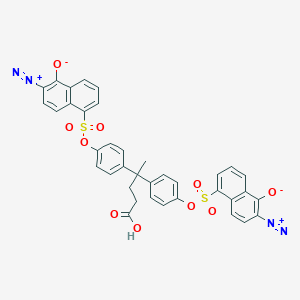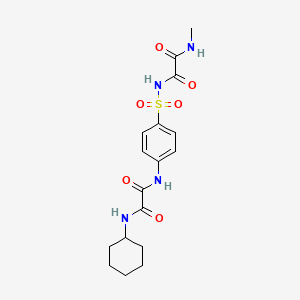
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is a complex organic compound with a unique structure that includes a cyclohexylamino group, an oxoacetyl group, and a sulfonyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- typically involves multiple steps. One common approach is to start with the preparation of the cyclohexylamino group, followed by the introduction of the oxoacetyl group. The sulfonyl group is then added, and the final step involves the formation of the ethanediamide backbone. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a compound with fewer double bonds or oxygen atoms.
Aplicaciones Científicas De Investigación
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mecanismo De Acción
The mechanism of action of Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, either inhibiting or activating them. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds, depending on the specific target and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
- N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif
Uniqueness
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
81717-43-3 |
|---|---|
Fórmula molecular |
C17H22N4O6S |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
N'-[4-[[2-(cyclohexylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C17H22N4O6S/c1-18-14(22)17(25)21-28(26,27)13-9-7-12(8-10-13)20-16(24)15(23)19-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,18,22)(H,19,23)(H,20,24)(H,21,25) |
Clave InChI |
BPVALPNXJZEYSF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


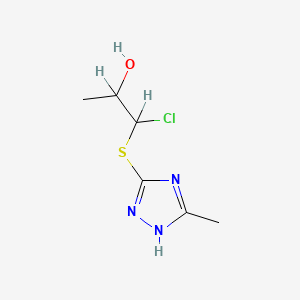
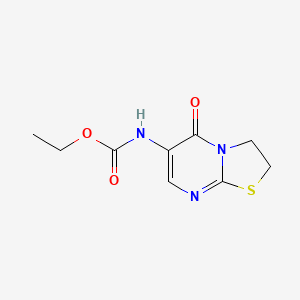

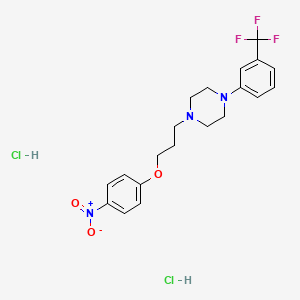
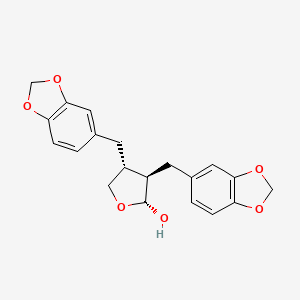
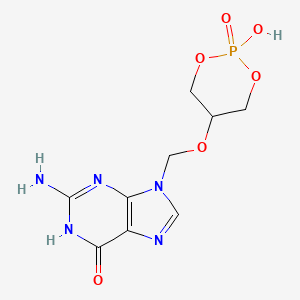
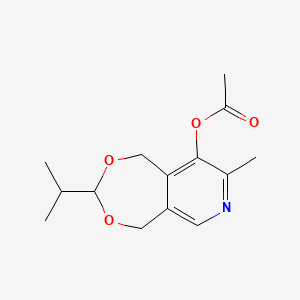

![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)

